molecular formula C9H13N5O B13270830 1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-2-amine

1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-2-amine

Cat. No.: B13270830
M. Wt: 207.23 g/mol
InChI Key: PKHBAJKXTNKJLD-UHFFFAOYSA-N
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Description

1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-2-amine is a compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and other fields. The unique structure of this compound makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-2-amine typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This method provides an efficient and environmentally friendly approach to synthesizing the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of supercritical fluids, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

Scientific Research Applications

1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-2-amine involves its interaction with specific molecular targets and pathways. For example, in cancer cells, the compound inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in reduced cell proliferation, increased apoptosis, and cell cycle arrest at the G2/M phase.

Comparison with Similar Compounds

1-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-2-amine can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

1-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]propan-2-amine

InChI

InChI=1S/C9H13N5O/c1-6(10)4-15-8-3-7(2)13-9-11-5-12-14(8)9/h3,5-6H,4,10H2,1-2H3

InChI Key

PKHBAJKXTNKJLD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OCC(C)N

Origin of Product

United States

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